![molecular formula C11H6ClN3O3 B12908266 6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione CAS No. 35629-61-9](/img/structure/B12908266.png)
6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is a heterocyclic compound that features a unique structure combining an oxazole ring with a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzonitrile in the presence of a base, followed by cyclization with cyanogen bromide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and photophysical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 6-Phenyl-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione
- 6-(4-Methylphenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione
- 6-(2-Bromophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione
Uniqueness
6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This chlorine substitution can enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to specific enzymes, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
35629-61-9 |
|---|---|
分子式 |
C11H6ClN3O3 |
分子量 |
263.63 g/mol |
IUPAC名 |
6-(2-chlorophenyl)-6H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7-dione |
InChI |
InChI=1S/C11H6ClN3O3/c12-7-4-2-1-3-6(7)8-9(16)18-11-14-5-13-10(17)15(8)11/h1-5,8H |
InChIキー |
PSOXJXIXRPKCEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2C(=O)OC3=NC=NC(=O)N23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)
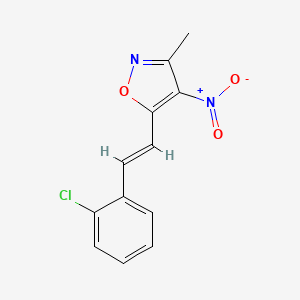
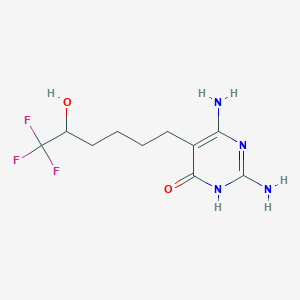
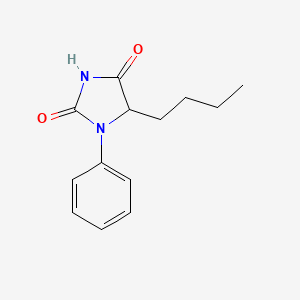
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
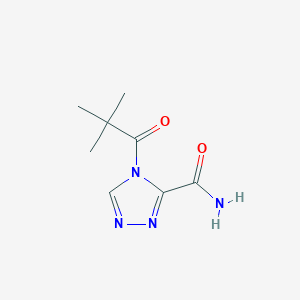
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
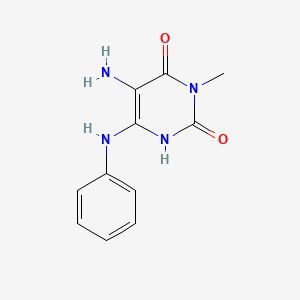
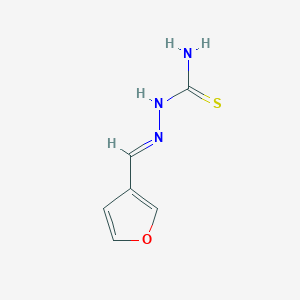
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)

![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
